molecular formula C17H17F3N2O2 B1398579 Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate CAS No. 1208081-76-8

Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate

Cat. No. B1398579
M. Wt: 338.32 g/mol
InChI Key: NRKPHHJMRUOKKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as DMABTF, is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of DMABTF is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Fluorescent Probes for Carbon Dioxide Detection

A study developed novel fluorescent probes with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels. These probes, including compounds with tertiary amine moieties, demonstrated selective, fast, and iterative responses to carbon dioxide, making them suitable for biological and medical applications (Wang et al., 2015).

Synthesis of Nilotinib

Research on the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, involves the condensation of ethyl 3-bromo-4-methylbenzoate with other compounds. This process highlights the compound's role in the creation of significant pharmaceutical agents (Yu Yankun et al., 2011).

Heteroarotinoids Synthesis

A study on the synthesis and characterization of selected heteroarotinoids reported the creation of various compounds, including ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate. These compounds have been analyzed for their structural properties and biological activity, offering insights into their potential therapeutic applications (Waugh et al., 1985).

Optimization of Synthetic Technology

Another study focused on the synthesis of 4-dimethylamino-pyridine, highlighting the optimization of synthesis conditions. This research provides a foundation for efficient and environmentally friendly synthetic approaches in chemical manufacturing (Yin Guo-qiang, 2002).

Novel Antitumor Agents

Research into the design and synthesis of new 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives evaluated their potential as antitumor agents. These compounds exhibited significant cytotoxicity against various cancer cell lines, underscoring the compound's relevance in developing new cancer therapies (Qin et al., 2014).

Future Directions

The demand for trifluoromethylpyridine derivatives, such as DMABTF, has been increasing steadily in the last 30 years. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name

ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-11(6-8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKPHHJMRUOKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161872
Record name Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate

CAS RN

1208081-76-8
Record name Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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